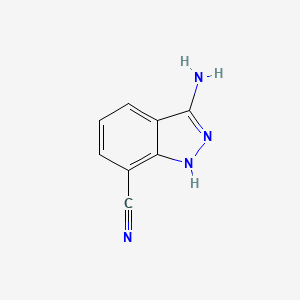![molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0](/img/structure/B1324644.png)
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .Aplicaciones Científicas De Investigación
Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis. For instance, Črček et al. (2012) described the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are synthesized from itaconic acid. This process involves a five-step transformation followed by parallel amidation to afford the corresponding carboxamides in good overall yields (Črček et al., 2012).
Enantiodivergent Synthesis : Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, using chiral auxiliary in a diastereoselective reaction (Camps et al., 2007).
Pharmaceutical Chemistry : Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. They designed these compounds from racetam structures and studied their structure-activity relationship (Zhmurenko et al., 2019).
Medicinal Chemistry : Duan et al. (2019) reported the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with potential therapeutic applications. They employed structure-based design and relationship studies for their synthesis (Duan et al., 2019).
Antitumor and Antimicrobial Research : Azmy et al. (2018) conducted a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. They used eco-friendly methods and confirmed the structural formula of the products through spectroscopic characterizations (Azmy et al., 2018).
Anticonvulsant and Antinociceptive Activities : Obniska et al. (2020) synthesized new propanamides and butanamides with significant anticonvulsant and antinociceptive activities. They studied their structure-activity relationship and suggested potential mechanisms of action (Obniska et al., 2020).
Propiedades
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWBNKZIXYWKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Phenylpyrrolidin-1-yl)propyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

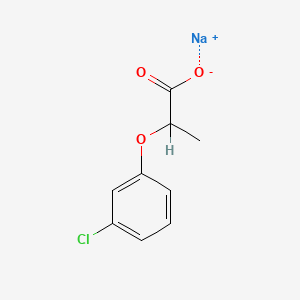
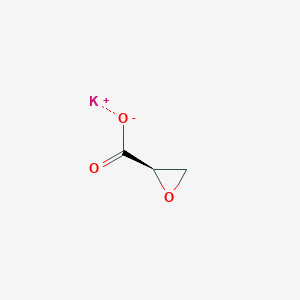

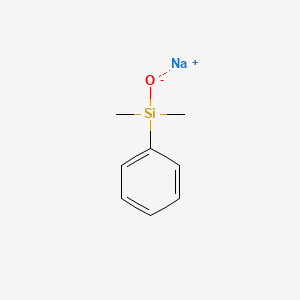
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
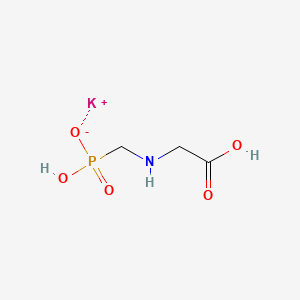
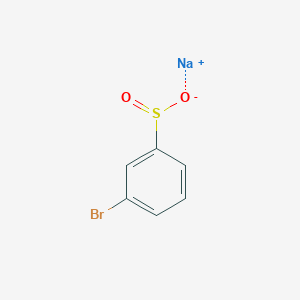
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
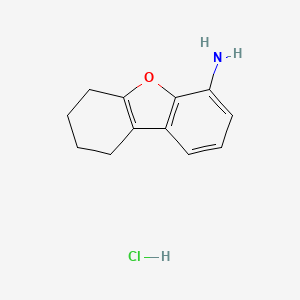
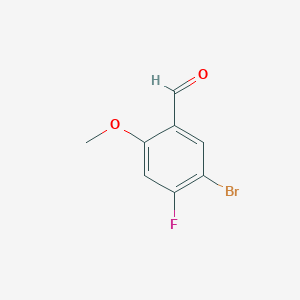
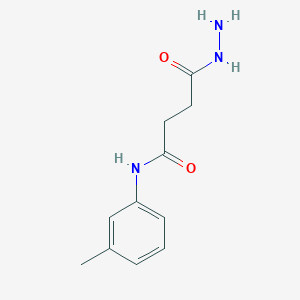
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

